5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
Description
5-Chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile (CAS: 2549041-13-4) is a heterocyclic compound featuring a pyridine-carbonitrile core substituted with a chlorine atom at position 5 and a piperidine moiety at position 4. The piperidine ring is further functionalized with a methylamino-linked 1,2-benzothiazol-3-yl group bearing a sulfone (dioxo) group. Its molecular formula is C₁₈H₁₆ClN₅O₂S, with a molecular weight of 401.87 g/mol .
The compound’s design integrates key pharmacophoric elements:
- Pyridine-carbonitrile backbone: Enhances hydrogen bonding and π-π stacking interactions.
- 1,2-Benzothiazol-3-yl sulfone: Contributes to electron-withdrawing properties and metabolic stability.
- Piperidine-methylamino linker: Modulates solubility and receptor binding kinetics.
Properties
IUPAC Name |
5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUZHFVJPXJMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyridine ring with a nitrile group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized using reagents like hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of certain receptors, such as the AMPA receptor, which plays a role in synaptic transmission . Additionally, the compound’s ability to inhibit enzymes involved in cell proliferation contributes to its anticancer activity .
Comparison with Similar Compounds
Diazepane Analog: 5-Chloro-6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
This analog replaces the piperidine ring with a seven-membered diazepane, increasing molecular weight to 401.87 g/mol (identical to the target compound) but altering ring strain and conformational flexibility. The diazepane’s extended structure may improve solubility but reduce receptor affinity due to less rigid spatial alignment .
| Property | Target Compound | Diazepane Analog |
|---|---|---|
| Core Ring | Piperidine (6-membered) | Diazepane (7-membered) |
| Molecular Weight | 401.87 | 401.87 |
| Key Functional Groups | Benzothiazole sulfone, methylamino | Benzothiazole sulfone, diazepane |
5-Chloro-6-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
This compound substitutes the benzothiazole sulfone with a dimethylamino-pyrimidine group linked via piperazine. The pyrimidine introduces additional hydrogen-bonding sites, while the dimethylamino group increases lipophilicity (clogP ~2.5 estimated) compared to the target compound’s sulfone (clogP ~1.8). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .
Benzothiazole-Containing Pharmaceuticals
Ziprasidone (Benzothiazolylpiperazine Antipsychotic)
Ziprasidone (Figure 1B in ) shares the benzothiazole-piperazine motif but incorporates a chlorinated indole-2-one core. Unlike the target compound’s sulfone, ziprasidone’s benzothiazole lacks electron-withdrawing groups, reducing metabolic stability but improving dopamine D2 receptor binding.
| Property | Target Compound | Ziprasidone |
|---|---|---|
| Core Structure | Pyridine-carbonitrile | Indole-2-one |
| Benzothiazole Modification | Sulfone group | Unmodified benzothiazole |
| Therapeutic Indication | Undefined (potential CNS/anticancer) | Antipsychotic |
Carbonitrile-Containing Compounds
Fipronil (Pesticide)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) shares the carbonitrile group but features a pyrazole core and trifluoromethyl sulfinyl moiety. The target compound’s pyridine and benzothiazole sulfone likely reduce mammalian toxicity compared to fipronil’s electrophilic sulfinyl group, which inhibits GABA receptors in insects .
Physicochemical and Pharmacokinetic Insights
- Solubility: The target compound’s sulfone group enhances polarity, likely improving aqueous solubility over lipophilic analogs like the dimethylamino-pyrimidine derivative .
- Synthetic Accessibility: The piperidine-methylamino linkage may require multi-step synthesis, whereas diazepane analogs could simplify ring formation .
Biological Activity
5-Chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including chloropyridine, piperidine, and benzothiazole moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18ClN5O2S |
| CAS Number | 2549041-13-4 |
| InChI | InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3 |
Target and Mode of Action
The primary target of this compound is the URAT1 protein , which is responsible for urate reabsorption in the kidneys. The compound acts as a selective inhibitor of URAT1, leading to decreased reabsorption of uric acid and potentially lowering serum urate levels. This mechanism is particularly significant in the treatment of conditions such as gout and hyperuricemia.
Pharmacological Properties
Research indicates that 5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yld)-methylamino]piperidinyl derivatives exhibit various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural frameworks possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the benzothiazole moiety contributes to this antimicrobial effectiveness, as it is known for its pharmacological properties .
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, several derivatives showed IC50 values ranging from 0.63 to 2.14 µM in AChE inhibition assays . This suggests potential applications in treating conditions related to enzyme dysregulation.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies :
- Enzyme Inhibition Studies :
Comparative Analysis
The uniqueness of 5-chloro derivatives lies in their combination of functional groups that confer distinct chemical and biological properties compared to other benzothiazole and piperidine derivatives.
| Compound | Antibacterial Activity | AChE Inhibition IC50 (µM) | URAT1 Inhibition |
|---|---|---|---|
| 5-Chloro Derivative | Moderate to Strong | 0.63 - 2.14 | Yes |
| Other Piperidine Derivatives | Weak to Moderate | Varies | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
